molecular formula C17H24N2O B2452420 N-(1-Benzylazocan-3-yl)prop-2-enamide CAS No. 2153714-89-5

N-(1-Benzylazocan-3-yl)prop-2-enamide

Cat. No. B2452420
M. Wt: 272.392
InChI Key: QPOFVZRQWYSCLL-UHFFFAOYSA-N
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Description

N-(1-Benzylazocan-3-yl)prop-2-enamide, also known as BAPA, is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications in various fields. BAPA is a type of azocane, which is a class of compounds that contain a six-membered ring with two nitrogen atoms.

Mechanism Of Action

N-(1-Benzylazocan-3-yl)prop-2-enamide works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also has anti-inflammatory properties by inhibiting the activity of certain cytokines that are involved in the inflammatory response.

Biochemical And Physiological Effects

N-(1-Benzylazocan-3-yl)prop-2-enamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (cell death) in cancer cells, and reduce inflammation. N-(1-Benzylazocan-3-yl)prop-2-enamide has also been shown to have neuroprotective properties, which makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the advantages of N-(1-Benzylazocan-3-yl)prop-2-enamide is that it is relatively easy to synthesize and purify. It is also stable under normal laboratory conditions. One of the limitations of N-(1-Benzylazocan-3-yl)prop-2-enamide is that it is not very water-soluble, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on N-(1-Benzylazocan-3-yl)prop-2-enamide. One area of interest is in the development of new cancer treatments based on N-(1-Benzylazocan-3-yl)prop-2-enamide. Another area of interest is in the development of new anti-inflammatory drugs based on N-(1-Benzylazocan-3-yl)prop-2-enamide. There is also potential for N-(1-Benzylazocan-3-yl)prop-2-enamide to be used in the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanisms of action of N-(1-Benzylazocan-3-yl)prop-2-enamide and its potential applications in various fields of scientific research.

Synthesis Methods

N-(1-Benzylazocan-3-yl)prop-2-enamide can be synthesized by the reaction of 3-azidomethyl-1-benzylazocane with propargylamine. The reaction takes place in the presence of a copper catalyst and a reducing agent such as sodium ascorbate. The product is obtained in good yield and high purity.

Scientific Research Applications

N-(1-Benzylazocan-3-yl)prop-2-enamide has potential applications in various fields of scientific research. One of the main areas of interest is in the development of new drugs. N-(1-Benzylazocan-3-yl)prop-2-enamide has been shown to have anti-cancer properties, which makes it a promising candidate for the development of new cancer treatments. N-(1-Benzylazocan-3-yl)prop-2-enamide has also been shown to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-(1-benzylazocan-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c1-2-17(20)18-16-11-7-4-8-12-19(14-16)13-15-9-5-3-6-10-15/h2-3,5-6,9-10,16H,1,4,7-8,11-14H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOFVZRQWYSCLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCCCCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Benzylazocan-3-yl)prop-2-enamide

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